(4-Hydroxy-2-methylpentan-2-yl)phosphonic acid
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Overview
Description
(4-Hydroxy-2-methylpentan-2-yl)phosphonic acid is an organic compound that belongs to the class of phosphonic acids This compound is characterized by the presence of a phosphonic acid group attached to a hydroxy-substituted alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2-methylpentan-2-yl)phosphonic acid typically involves the reaction of appropriate alkyl halides with phosphorous acid derivatives. One common method includes the reaction of 4-hydroxy-2-methylpentan-2-yl chloride with phosphorous acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the phosphonic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-2-methylpentan-2-yl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydride or sodium methoxide are employed.
Major Products
The major products formed from these reactions include ketones, aldehydes, phosphine derivatives, and various substituted phosphonic acids.
Scientific Research Applications
(4-Hydroxy-2-methylpentan-2-yl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Hydroxy-2-methylpentan-2-yl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4-Hydroxy-4-methylpentan-2-one): Similar in structure but lacks the phosphonic acid group.
(2-Hydroxyethyl)phosphonic acid: Contains a hydroxyethyl group instead of a hydroxy-substituted alkyl chain.
(3-Hydroxypropyl)phosphonic acid: Features a hydroxypropyl group.
Uniqueness
(4-Hydroxy-2-methylpentan-2-yl)phosphonic acid is unique due to its specific combination of a hydroxy-substituted alkyl chain and a phosphonic acid group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
872627-19-5 |
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Molecular Formula |
C6H15O4P |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
(4-hydroxy-2-methylpentan-2-yl)phosphonic acid |
InChI |
InChI=1S/C6H15O4P/c1-5(7)4-6(2,3)11(8,9)10/h5,7H,4H2,1-3H3,(H2,8,9,10) |
InChI Key |
ZKZSEHDYUXWRCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)P(=O)(O)O)O |
Origin of Product |
United States |
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